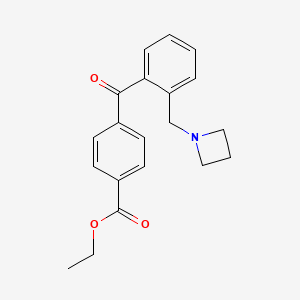

2-Azetidinomethyl-4'-carboethoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azetidinomethyl-4'-carboethoxybenzophenone is a compound related to the class of 2-azetidinones, which are four-membered lactam rings with potential applications in pharmaceuticals and materials science. While the specific compound is not directly mentioned in the provided papers, the general class of 2-azetidinones is well-represented, and insights into their synthesis, structure, and properties can be inferred from the related studies.

Synthesis Analysis

The synthesis of 2-azetidinones and related compounds involves various strategies, including cyclocondensation reactions and transformations of existing azetidinone derivatives. For instance, the synthesis of 2-azetidinone derivatives was achieved by cyclocondensation of Schiff bases with chloroacetyl chloride and phenoxy acetyl chloride in the presence of triethylamine . Another approach involved the homologation of a 4-formyl-substituted azetidinone, providing a route to key intermediates in the synthesis of carbacephem antibiotics . Additionally, the aza-Wittig reaction was applied to synthesize novel pyrimidinone derivatives starting from iminophosphorane and isocyanates .

Molecular Structure Analysis

The molecular structure of 2-azetidinones is characterized by spectroscopic methods such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy. These techniques confirm the presence of the four-membered lactam ring and the substitution patterns on the azetidinone core . The structure of related benzoxazine derivatives, which share some similarities with azetidinones, was also confirmed using FTIR and NMR spectroscopy .

Chemical Reactions Analysis

2-Azetidinones undergo various chemical reactions, including ring transformations and cycloadditions. For example, 4-imino-2-azetidinones can be transformed into 2-aminopyridines through a thermal process involving a 1,5-hydride shift . The presence of functional groups on the azetidinone ring can catalyze further reactions, such as the ring-opening polymerization of benzoxazines at lower temperatures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinones and related compounds are influenced by their molecular structure. The study of benzoxazine derivatives, which can be related to azetidinones, showed that the presence of carboxylic acid and azobenzene units catalyzes the ring-opening reaction and lowers the curing temperature of the material . The thermal behavior of these compounds can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis, providing insights into their stability and potential applications .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthetic Methodologies : Research has focused on developing efficient synthetic routes for azetidinone derivatives and related compounds, utilizing reactions such as the aza-Wittig reaction. These methodologies have been applied to synthesize various heterocyclic compounds, including tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-ones and thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidinone derivatives, demonstrating the versatility of azetidinone chemistry in constructing complex molecular architectures (Ding, Yang, & Zhu, 2003), (Liu & He, 2008).

Mechanistic Insights and Applications : Studies have also explored the mechanistic aspects of reactions involving azetidinone derivatives, providing insights into the synthesis of complex molecules with potential applications in materials science and drug discovery (Greene et al., 2016), (Mohamed et al., 2015).

Potential Biological Activities

Antitumor and Antiproliferative Activities : Certain azetidinone derivatives have been investigated for their antiproliferative properties against cancer cell lines, revealing the potential of these compounds as tubulin-targeting antitumor agents. This research underscores the importance of structural features, such as the torsional angle between phenyl rings and the presence of specific functional groups, in enhancing antiproliferative activity (Greene et al., 2016).

Antidepressant and Nootropic Agents : The synthesis and evaluation of azetidinone derivatives as potential central nervous system (CNS) active agents have shown promising results, with some compounds exhibiting significant antidepressant and nootropic activities. This highlights the potential of azetidinone skeletons in developing new therapeutic agents for CNS disorders (Thomas et al., 2016).

Propiedades

IUPAC Name |

ethyl 4-[2-(azetidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-2-24-20(23)16-10-8-15(9-11-16)19(22)18-7-4-3-6-17(18)14-21-12-5-13-21/h3-4,6-11H,2,5,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBKJCNMULXUSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643697 |

Source

|

| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidinomethyl-4'-carboethoxybenzophenone | |

CAS RN |

898754-59-1 |

Source

|

| Record name | Ethyl 4-[2-(1-azetidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898754-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-{2-[(azetidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.